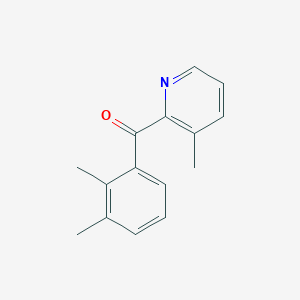

2-(2,3-Dimethylbenzoyl)-3-methylpyridine

CAS No.: 1187164-78-8

Cat. No.: VC2657571

Molecular Formula: C15H15NO

Molecular Weight: 225.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187164-78-8 |

|---|---|

| Molecular Formula | C15H15NO |

| Molecular Weight | 225.28 g/mol |

| IUPAC Name | (2,3-dimethylphenyl)-(3-methylpyridin-2-yl)methanone |

| Standard InChI | InChI=1S/C15H15NO/c1-10-6-4-8-13(12(10)3)15(17)14-11(2)7-5-9-16-14/h4-9H,1-3H3 |

| Standard InChI Key | HYARMSSTKNHLDY-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)C(=O)C2=C(C=CC=N2)C)C |

| Canonical SMILES | CC1=C(C(=CC=C1)C(=O)C2=C(C=CC=N2)C)C |

Introduction

2-(2,3-Dimethylbenzoyl)-3-methylpyridine is an organic compound belonging to the class of aromatic ketones. It features a pyridine ring substituted with a 2,3-dimethylbenzoyl group and a methyl group at the 3 position. This compound is synthesized through acylation reactions, typically involving the Friedel-Crafts acylation of 3-methylpyridine with 2,3-dimethylbenzoyl chloride, facilitated by a Lewis acid catalyst like aluminum chloride.

Applications and Research Findings

This compound is valuable in synthetic organic chemistry due to its ability to participate in various chemical reactions. Its applications span multiple fields, including biological research and medicinal chemistry, where its unique structure and reactivity are leveraged.

While specific biological activity data for 2-(2,3-Dimethylbenzoyl)-3-methylpyridine is limited, compounds with similar structures have shown potential in various biological applications. For instance, other pyridine derivatives have demonstrated antitumor activity, highlighting the potential for related compounds to have significant biological effects .

Industrial Scale-Up and Efficiency

The industrial synthesis of 2-(2,3-Dimethylbenzoyl)-3-methylpyridine often employs continuous flow reactors to enhance efficiency and yield. This method allows for better control over reaction parameters, which is crucial for large-scale production.

| Synthesis Method | Advantages | Challenges |

|---|---|---|

| Continuous Flow Reactors | Enhanced efficiency, better control over reaction conditions | Higher initial investment, complex setup |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume